
3-(1-Formyl-2-hydroxyvinyl)-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde is a chemical compound with the molecular formula C10H7NO6 It is known for its unique structure, which includes a nitro group, a carboxyl group, and a malondialdehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde typically involves the nitration of a suitable aromatic precursor followed by the introduction of the malondialdehyde group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The process may also involve steps to protect and deprotect functional groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde may involve large-scale nitration and subsequent functionalization reactions. The process is optimized for yield and purity, often requiring advanced purification techniques such as recrystallization or chromatography to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde exerts its effects involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes and enzyme activity. The carboxyl group may interact with proteins and other biomolecules, affecting their function and stability. The malondialdehyde moiety can form adducts with nucleophiles, leading to modifications in molecular structures and functions.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Shares the nitro and carboxyl groups but lacks the malondialdehyde moiety.
Malondialdehyde: Contains the malondialdehyde group but lacks the aromatic ring and nitro group.
3-Nitrophthalic acid: Similar aromatic structure with nitro and carboxyl groups but different substitution pattern.
Uniqueness
2-(3-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and malondialdehyde groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C10H7NO6 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
3-[(Z)-1-hydroxy-3-oxoprop-1-en-2-yl]-2-nitrobenzoic acid |
InChI |
InChI=1S/C10H7NO6/c12-4-6(5-13)7-2-1-3-8(10(14)15)9(7)11(16)17/h1-5,12H,(H,14,15)/b6-4+ |
InChI Key |
AYMDTXXADJGCEA-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])/C(=C/O)/C=O |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C(=CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


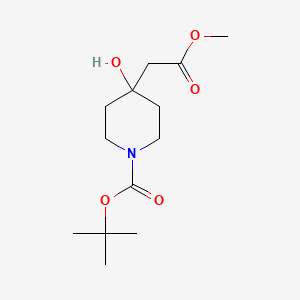
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)

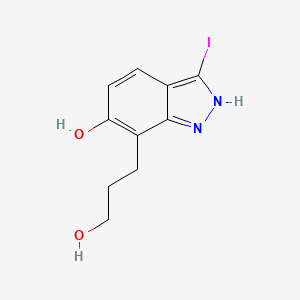
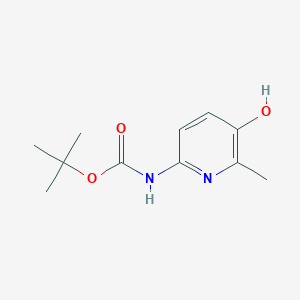
![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
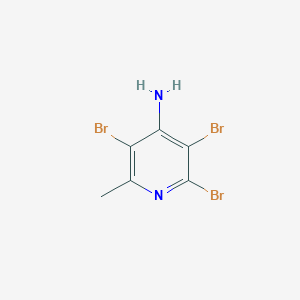
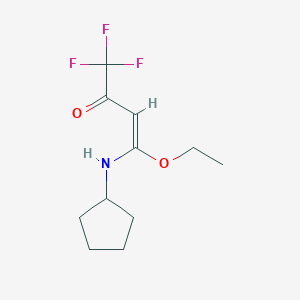
![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
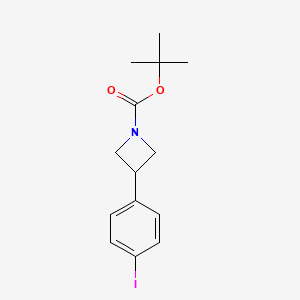

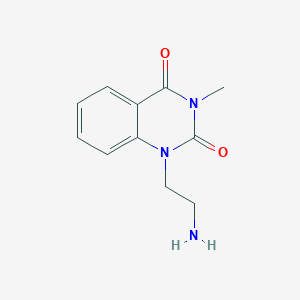
![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)
